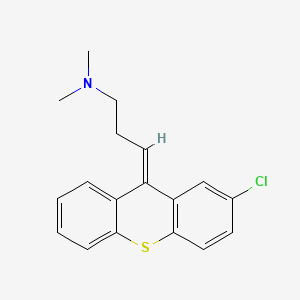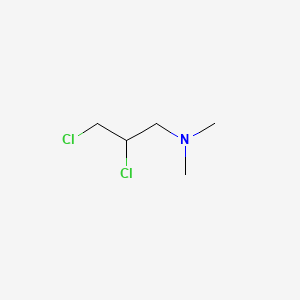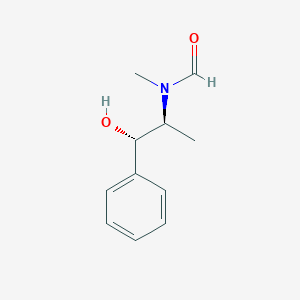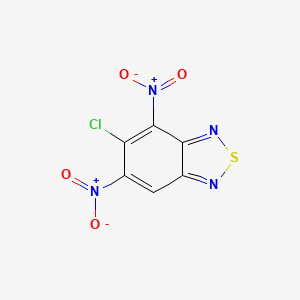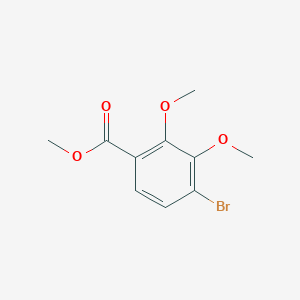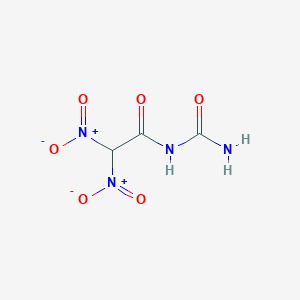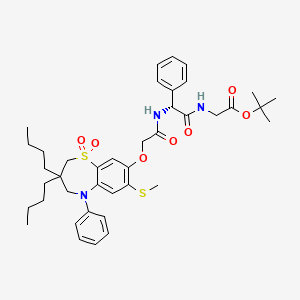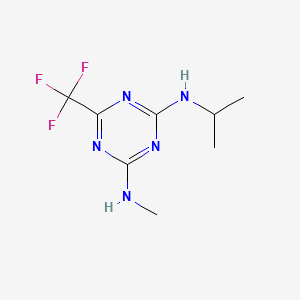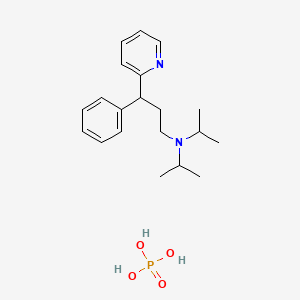
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid is a compound used in various biological studies, particularly for the biodistribution and elimination of xenoestrogen nonylphenol in Wistar rats. It is a glycoside derivative with the molecular formula C15H20O8 and a molecular weight of 328.31 g/mol. The compound is a white to off-white solid that is slightly soluble in DMSO, methanol, and water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid involves the use of 1,2,3,4,6-penta-O-acetyl-beta-D-gluco- and galactopyranoses as sugar donors and various phenols as acceptors . The reaction is catalyzed by H-beta zeolite, which is an environmentally friendly method . The reaction conditions typically involve moderate temperatures and pressures to achieve a moderate yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and readily available starting materials suggests that the process can be scaled up for industrial applications .
化学反応の分析
Types of Reactions
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Biology: Employed in studies related to the biodistribution and elimination of xenoestrogens in animal models.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) quantitative analyses.
作用機序
The mechanism of action of 4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, thereby modulating the activity of xenoestrogens like nonylphenol. This interaction leads to the biodistribution and elimination of these harmful compounds from the body.
類似化合物との比較
Similar Compounds
4-Nitrophenyl beta-D-glucopyranosiduronic acid: Another glycoside derivative used in similar biological studies.
Beta-D-glucopyranosiduronic acid: A compound with structural elements of chondroitin sulfate proteoglycans.
Uniqueness
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid is unique due to its specific application in the biodistribution and elimination of xenoestrogens. Its structural features, such as the hydroxypropyl group, contribute to its distinct biological activity and make it a valuable compound for scientific research.
特性
分子式 |
C15H20O8 |
|---|---|
分子量 |
328.31 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-hydroxypropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O8/c16-7-1-2-8-3-5-9(6-4-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h3-6,10-13,15-19H,1-2,7H2,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChIキー |
LARQRHBSYALYMX-DKBOKBLXSA-N |
異性体SMILES |
C1=CC(=CC=C1CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1CCCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


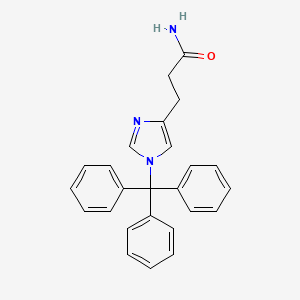

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
